Benzyl 3-(1,3-dihydroxypropyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 3-(1,3-dihydroxypropyl)piperidine-1-carboxylate is a chemical compound belonging to the piperidine family. Piperidines are a class of heterocyclic amines that are widely used in medicinal chemistry due to their biological activity and structural versatility. This compound is characterized by a piperidine ring substituted with a benzyl group and a 1,3-dihydroxypropyl group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of Benzyl 3-(1,3-dihydroxypropyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and 1,3-dihydroxypropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is typically heated to a specific temperature and maintained for a set duration to achieve optimal conversion.
Chemical Reactions Analysis
Benzyl 3-(1,3-dihydroxypropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Scientific Research Applications
Benzyl 3-(1,3-dihydroxypropyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl 3-(1,3-dihydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Benzyl 3-(1,3-dihydroxypropyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate: This compound has a similar structure but lacks the 1,3-dihydroxypropyl group, which may result in different chemical and biological properties.
Piperidine derivatives: Other piperidine derivatives, such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, exhibit distinct biological activities and are used in different therapeutic areas.
Properties
Molecular Formula |
C16H23NO4 |
---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
benzyl 3-(1,3-dihydroxypropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO4/c18-10-8-15(19)14-7-4-9-17(11-14)16(20)21-12-13-5-2-1-3-6-13/h1-3,5-6,14-15,18-19H,4,7-12H2 |
InChI Key |
IARAMMJUGIBMQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(CCO)O |
Origin of Product |
United States |
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